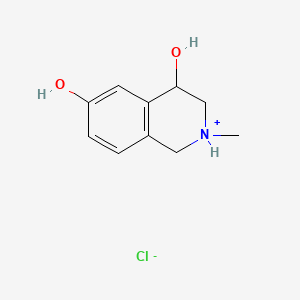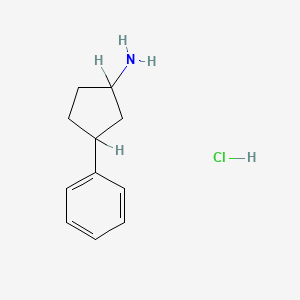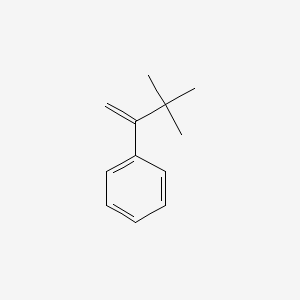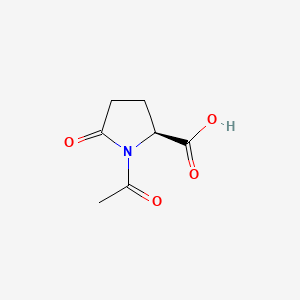
1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride” is a compound with the empirical formula C10H13NO2 · HCl . It has a molecular weight of 215.68 . This compound is also known by its synonyms: 2-Methyl-1,2,3,4-tetrahydro-4,6-isoquinolinediol hydrochloride .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8 (12)4-9 (7)10 (13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H . The canonical SMILES string is C [NH+]1CC (C2=C (C1)C=CC (=C2)O)O. [Cl-] .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.67 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 215.0713064 g/mol . The topological polar surface area of the compound is 44.9 Ų . The compound has a heavy atom count of 14 .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis Techniques and Derivative Compounds : 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride has been a subject of interest in the synthesis of various derivatives. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines can be converted to acetophenomes, which are intermediates for synthesizing various substituted tetrahydro-isoquinolines, showing properties like analgesic and spasmolytic effects (Brossi et al., 1960).
Pharmacological Effects
- Anticonvulsant and Neuroprotective Properties : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit anticonvulsant activity against seizures induced in mice. One specific compound, FR115427, showed effective anticonvulsant properties and protected hippocampal neurons from ischemia-induced neuronal degeneration (Ohkubo et al., 1996).
Electrochemical Studies
- Role in Electrochemical Studies : The electrochemical oxidation of compounds like salsolinol (related to 1,2,3,4-tetrahydro-2-methyl-4,6-isoquinolinediol) has been studied in aqueous solutions. These studies are significant for understanding the potential relationships of such oxidation reactions to nervous system damage caused by chronic conditions like alcoholism (Fa & Dryhurst, 1991).
Analgesic and Anti-Inflammatory Effects
- Analgesic and Anti-Inflammatory Research : Research on isoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolines, indicates their potential as non-narcotic analgesics. For example, a specific derivative showed pronounced anti-inflammatory effect and was more effective than diclofenac sodium, a commonly used anti-inflammatory drug (Rakhmanova et al., 2022).
Neuroprotective Compounds
- Potential in Neuroprotection : Compounds derived from the embryo of Nelumbo nucifera seeds, including 1,2,3,4-tetrahydro-7,8-isoquinolinediol, have shown neuroprotective activity against glutamate-induced cell death. These findings underscore the relevance of isoquinoline derivatives in neuroprotective research (Weon & Ma, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride involves the reduction of the corresponding nitro compound followed by cyclization.", "Starting Materials": [ "2-Methyl-4,5-dinitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Reduction of 2-Methyl-4,5-dinitrophenol with sodium borohydride in methanol to yield 2-Methyl-4,5-diaminophenol", "Treatment of 2-Methyl-4,5-diaminophenol with hydrochloric acid to yield 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride", "Cyclization of 1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride with sodium hydroxide to yield the final product" ] } | |
| 57196-61-9 | |
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11;/h2-4,10,12-13H,5-6H2,1H3;1H |
Clave InChI |
NQWCCJZOYHZSNW-UHFFFAOYSA-N |
SMILES |
C[NH+]1CC(C2=C(C1)C=CC(=C2)O)O.[Cl-] |
SMILES canónico |
CN1CC(C2=C(C1)C=CC(=C2)O)O.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)

